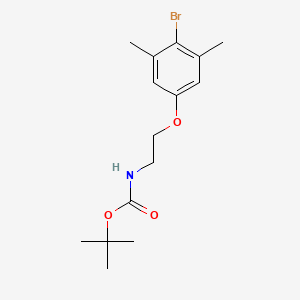
tert-Butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate
Descripción general
Descripción
tert-Butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate: is an organic compound with the molecular formula C15H22BrNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a dimethylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylphenol with tert-butyl 2-bromoethylcarbamate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are the corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including as a precursor for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate is not well-documented. as a carbamate derivative, it may act by inhibiting enzymes through carbamylation of active site residues. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: Similar structure but lacks the ethoxy group.
tert-Butyl 2-(3-bromopyridin-2-yl)ethylcarbamate: Contains a pyridine ring instead of a phenoxy group.
tert-Butyl 4-bromo-3,5-dimethoxybenzoate: Features methoxy groups instead of methyl groups on the phenyl ring .
Uniqueness
tert-Butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both the bromine atom and the carbamate group allows for diverse chemical modifications and applications in various research fields.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-10-8-12(9-11(2)13(10)16)19-7-6-17-14(18)20-15(3,4)5/h8-9H,6-7H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEXWKOMGQDMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














